Cbr1-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

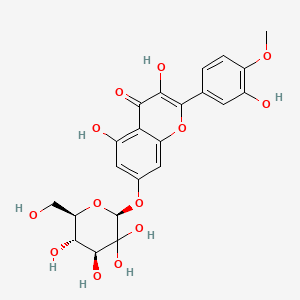

C22H22O13 |

|---|---|

Molecular Weight |

494.4 g/mol |

IUPAC Name |

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S,6R)-3,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O13/c1-32-12-3-2-8(4-10(12)24)19-18(28)17(27)15-11(25)5-9(6-13(15)34-19)33-21-22(30,31)20(29)16(26)14(7-23)35-21/h2-6,14,16,20-21,23-26,28-31H,7H2,1H3/t14-,16-,20+,21-/m1/s1 |

InChI Key |

YZTFFEUOBFDIEA-CPUXHMLJSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)(O)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)(O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cbr1-IN-7: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl reductase 1 (CBR1), a member of the short-chain dehydrogenases/reductases (SDR) superfamily, is a critical enzyme in human physiology and pathophysiology. It is an NADPH-dependent oxidoreductase with a broad substrate specificity, metabolizing a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs. Notably, CBR1 is implicated in the development of chemoresistance and cardiotoxicity associated with anthracycline anticancer agents like doxorubicin (B1662922) and daunorubicin (B1662515) by reducing them to their less active but more toxic alcohol metabolites.[1][2][3] This has positioned CBR1 as a significant target for therapeutic intervention in oncology and cardioprotection.

Cbr1-IN-7, also known as compound JV-2, has been identified as a human CBR1 inhibitor.[4] As a member of the flavonoid class of compounds, its mechanism of action is of considerable interest for the development of novel adjuvant therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory effects, the signaling pathways involved, and detailed experimental protocols for its study.

Core Mechanism of Action: Direct Inhibition of CBR1

This compound functions as a direct inhibitor of the Carbonyl Reductase 1 enzyme. Flavonoids, the chemical class to which this compound belongs, are known to interact with the substrate-binding site of CBR1.[2] The primary mechanism involves the binding of the inhibitor to the enzyme, thereby preventing the substrate from accessing the active site and undergoing reduction.

The inhibition of CBR1 by flavonoids can occur through various modes, including competitive, non-competitive, or mixed inhibition, depending on the specific flavonoid and the substrate being used.[1][2] For instance, the flavonoid luteolin (B72000) has been shown to be a potent non-competitive inhibitor of CBR1 with respect to the substrate.[1] Molecular docking studies of other flavonoids with CBR1 suggest that interactions such as hydrogen bonding with key residues like Tyr193 and Ser139, and π-stacking with Trp229 within the catalytic site are crucial for their inhibitory activity.[1][2]

The direct consequence of this inhibition is the reduced metabolism of CBR1 substrates. In the context of cancer therapy, this leads to decreased conversion of anthracyclines to their cardiotoxic metabolites, potentially enhancing their therapeutic efficacy while mitigating adverse cardiac effects.[1][2]

Quantitative Data

The inhibitory potency of this compound and other relevant flavonoid inhibitors against human CBR1 is summarized in the table below. This data is essential for comparing the efficacy of different inhibitors and for designing further experimental studies.

| Inhibitor | Alias | IC50 (µM) | Substrate | Notes |

| This compound | JV-2 | 8 | Not Specified | A human CBR1 inhibitor belonging to the flavonoid class.[4] |

| Luteolin | 0.095 | Isatin | One of the most potent flavonoid inhibitors of CBR1 identified.[1] | |

| Quercetin | Not Specified | Daunorubicin | A well-studied flavonoid inhibitor of CBR1.[3] | |

| monoHER | 59 - 219 | Doxorubicin, Daunorubicin | IC50 varies depending on the CBR1 polymorphic variant and the substrate used.[3] | |

| Rutin | Not Specified | Daunorubicin | Exhibits mixed inhibition kinetics against CBR1.[2] |

Signaling Pathways and Biological Implications

The inhibition of CBR1 by this compound has significant implications for various cellular signaling pathways and biological processes, particularly in the context of cancer.

Anthracycline Metabolism and Cardiotoxicity

The most direct and well-characterized pathway affected by CBR1 inhibition is the metabolic activation of anthracyclines. By blocking the reduction of doxorubicin and daunorubicin, this compound can decrease the intracellular concentration of their cardiotoxic alcohol metabolites, doxorubicinol (B1670906) and daunorubicinol, respectively. This can help to preserve cardiac function during chemotherapy.

Cancer Cell Proliferation and Survival

CBR1 has been implicated in cancer progression. Overexpression of CBR1 has been associated with poor prognosis in certain cancers. While the direct signaling pathways are still under investigation, it is hypothesized that CBR1 may contribute to a reductive cellular environment that favors tumor growth and resistance to apoptosis. By inhibiting CBR1, this compound could potentially modulate the cellular redox state and sensitize cancer cells to apoptotic signals.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Recombinant Human CBR1 Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified human CBR1.

Materials:

-

Recombinant human CBR1 enzyme

-

NADPH

-

Substrate (e.g., menadione (B1676200) or daunorubicin)

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Add a fixed concentration of recombinant human CBR1 to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a solution of NADPH and the substrate (e.g., 200 µM NADPH and 150 µM menadione).

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to CBR1 in a cellular context.

Materials:

-

Cancer cell line expressing CBR1 (e.g., A549)

-

This compound

-

Lysis buffer

-

Antibody against CBR1

-

Western blotting reagents and equipment

Procedure:

-

Treat cultured cells with either this compound or vehicle control.

-

Harvest and resuspend the cells in a suitable buffer.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

-

Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble CBR1 in each sample by Western blotting using a specific anti-CBR1 antibody.

-

Binding of this compound to CBR1 is expected to stabilize the protein, resulting in a higher melting temperature (i.e., more soluble CBR1 at higher temperatures) compared to the vehicle-treated control.

Conclusion

This compound is a promising flavonoid-based inhibitor of human Carbonyl Reductase 1. Its mechanism of action, centered on the direct inhibition of CBR1, holds significant therapeutic potential, particularly in overcoming anthracycline-induced cardiotoxicity and potentially enhancing anticancer efficacy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound and other CBR1 inhibitors. Further studies are warranted to fully elucidate the downstream signaling consequences of CBR1 inhibition in various pathological contexts.

References

- 1. Structure-activity relationship of flavonoids as potent inhibitors of carbonyl reductase 1 (CBR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Characterization of Carbonyl Reductase 1 (CBR1) Inhibitors

Disclaimer: Extensive searches for a specific molecule designated "Cbr1-IN-7" did not yield any publicly available information. This designation may refer to a compound that is not yet disclosed in scientific literature, an internal project name, or a potential misnomer. This guide, therefore, provides a comprehensive overview of the discovery, synthesis, and characterization of Carbonyl Reductase 1 (CBR1) inhibitors based on available scientific research, tailored to researchers, scientists, and drug development professionals.

Introduction to Carbonyl Reductase 1 (CBR1) as a Therapeutic Target

Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[1][2] It is ubiquitously expressed in human tissues and plays a significant role in the metabolism of a wide array of endogenous and exogenous carbonyl-containing compounds, including quinones, prostaglandins, and various xenobiotics.[2][3]

CBR1 is a critical enzyme in drug metabolism.[4] A key area of interest for CBR1 inhibition is in oncology, particularly in conjunction with anthracycline-based chemotherapy. Anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), are potent anticancer agents whose efficacy is limited by cardiotoxicity and the development of chemoresistance.[5][6] CBR1 metabolizes these drugs to their C-13 alcohol metabolites (e.g., doxorubicinol (B1670906) and daunorubicinol), which exhibit reduced anticancer activity and are implicated in cardiotoxicity.[1][6][7] Therefore, inhibiting CBR1 is a promising therapeutic strategy to enhance the efficacy of anthracyclines and mitigate their cardiotoxic side effects.[1][7][8]

Classes of CBR1 Inhibitors

Several classes of small molecules have been identified as inhibitors of CBR1. These include both naturally occurring compounds and synthetic molecules.

-

8-hydroxy-2-iminochromene derivatives: This class of synthetic compounds has been shown to be potent and selective inhibitors of CBR1.[1][8]

-

Flavonoids: Naturally occurring flavonoids, such as quercetin (B1663063) and rutin, have been reported to inhibit CBR1 activity.[9][10] The cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) has also been shown to inhibit polymorphic variants of CBR1.[11][12]

-

Prenylated Chalconoids: Compounds like xanthohumol (B1683332) and its related prenylflavonoids, isoxanthohumol (B16456) and 8-prenylnaringenin (B1664708), are potent inhibitors of human CBR1.[13]

-

Other Small Molecules: Various other compounds, including some nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, have been reported to exhibit off-target inhibition of CBR1.[10]

Quantitative Data on CBR1 Inhibitors

The following table summarizes the inhibitory potency of selected compounds against human CBR1.

| Inhibitor Class | Compound | Substrate | Potency (IC50 / Ki) | Notes |

| 8-hydroxy-2-iminochromenes | 13h (2-chlorophenyl)amide derivative | - | Ki = 15 nM | Potent and competitive inhibitor with high selectivity over CBR3 and other reductases.[1][8] |

| Flavonoids | 7-monohydroxyethyl rutoside (monoHER) | Doxorubicin | IC50 = 59 µM (CBR1 V88) | Inhibition is dependent on CBR1 genotype and the anthracycline substrate.[11] |

| Doxorubicin | IC50 = 37 µM (CBR1 I88) | |||

| Daunorubicin | IC50 = 219 µM (CBR1 V88) | |||

| Daunorubicin | IC50 = 164 µM (CBR1 I88) | |||

| Quercetin | Daunorubicin | - | Known flavonoid inhibitor of CBR1.[10][11] | |

| Prenylated Chalconoids | 8-prenylnaringenin (8-PN) | 2,3-hexanedione | Ki(app) = 180 ± 20 nM | Most effective inhibitor in this class against 2,3-hexanedione.[13] |

| Daunorubicin | IC50 = 11-20 µM | Weaker inhibition against daunorubicin reduction.[13] | ||

| Xanthohumol (XN) | Daunorubicin | IC50 = 11-20 µM | [13] | |

| Isoxanthohumol (IX) | Daunorubicin | IC50 = 11-20 µM | [13] | |

| Other | ASP9521 | Menadione (B1676200) | IC50 = 44.00 µM | A potent AKR1C3 inhibitor with moderate inhibitory properties against CBR1.[14] |

Experimental Protocols

General Synthesis of 8-hydroxy-2-iminochromene Derivatives

While the exact synthesis of a specific inhibitor like "13h" would be detailed in its primary publication, a general approach for this class of compounds can be outlined. The synthesis of 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid amides typically involves the condensation of a substituted 2,3-dihydroxybenzaldehyde (B126233) with a cyanoacetamide derivative. The resulting intermediate can then be further modified to introduce various substituents on the amide nitrogen, allowing for the exploration of structure-activity relationships.

Recombinant Human CBR1 Expression and Purification

The expression and purification of human recombinant CBR1 are foundational for in vitro inhibitory assays. A common protocol involves:

-

Cloning: The cDNA for human CBR1 is cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression).

-

Expression: The expression vector is transformed into a suitable bacterial host strain, such as E. coli Rosetta (DE3). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The bacterial cells are harvested and lysed. The recombinant CBR1 protein is then purified from the cell lysate using affinity chromatography, often utilizing a polyhistidine tag (His-tag) engineered onto the protein.

CBR1 Enzymatic Inhibition Assay

The inhibitory activity of compounds against CBR1 is typically determined by monitoring the decrease in the rate of NADPH oxidation.

-

Reaction Mixture: A typical reaction mixture in a 96-well plate format includes:

-

Phosphate buffer (e.g., pH 7.4)

-

Recombinant human CBR1 (e.g., 0.5 µM final concentration)

-

A known CBR1 substrate (e.g., menadione at 120 µM or an anthracycline)

-

The test inhibitor at various concentrations (e.g., from 0.1 to 100 µM)

-

-

Pre-incubation: The enzyme, buffer, substrate, and inhibitor are pre-incubated at 37°C for a short period (e.g., 5 minutes).[14]

-

Reaction Initiation: The reaction is initiated by the addition of NADPH (e.g., 200 µM final concentration).[14]

-

Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.[14]

-

Data Analysis: The concentration of the inhibitor that produces 50% inhibition (IC50) is calculated from the dose-response curve. Kinetic parameters like the inhibition constant (Ki) can be determined through further experiments with varying substrate concentrations and analysis using methods such as Lineweaver-Burk or Dixon plots.

Cellular CBR1 Inhibition Assay

To assess the activity of inhibitors in a cellular context:

-

Cell Culture: A suitable cell line with known CBR1 expression (e.g., A549 human lung carcinoma cells) is cultured under standard conditions.[14]

-

Treatment: Cells are treated with a CBR1 substrate (e.g., daunorubicin) in the presence and absence of the CBR1 inhibitor.

-

Metabolite Analysis: After a defined incubation period, the cells and/or culture medium are collected. The concentrations of the parent drug and its CBR1-mediated metabolite are quantified using analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). A reduction in the formation of the metabolite in the presence of the inhibitor indicates cellular CBR1 inhibition.

Visualization of Signaling Pathways and Workflows

CBR1-Mediated Anthracycline Metabolism and Inhibition

The following diagram illustrates the metabolic pathway of anthracyclines by CBR1 and the therapeutic rationale for CBR1 inhibition.

Caption: Role of CBR1 in anthracycline metabolism and effect of inhibition.

Workflow for CBR1 Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and preclinical validation of novel CBR1 inhibitors.

Caption: A general workflow for the discovery of CBR1 inhibitors.

References

- 1. Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CBR1 - Wikipedia [en.wikipedia.org]

- 3. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the Canine Anthracycline-Metabolizing Enzyme Carbonyl Reductase 1 (cbr1) and the Functional Isoform cbr1 V218 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics [mdpi.com]

Technical Guide: Cellular Target Engagement of Cbr1-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme belonging to the short-chain dehydrogenases/reductases (SDR) family.[1][2][3] It exhibits broad substrate specificity, metabolizing various endogenous compounds like prostaglandins (B1171923) and quinones, as well as xenobiotics, including several clinically important drugs.[1][2][4][5] Notably, CBR1 is implicated in the metabolism of anthracycline chemotherapeutics such as doxorubicin (B1662922) and daunorubicin, converting them into less potent but more cardiotoxic metabolites.[5][6][7] This role has positioned CBR1 as a significant target in oncology to enhance the therapeutic efficacy and mitigate the adverse effects of certain anticancer agents. Furthermore, CBR1 is involved in cellular defense against oxidative stress and has been linked to glucocorticoid metabolism, suggesting its broader role in metabolic regulation.[2][8]

The development of potent and selective CBR1 inhibitors is, therefore, of considerable interest. Cbr1-IN-7 is a novel investigational inhibitor of CBR1. A critical step in the preclinical characterization of any new inhibitor is the confirmation of its engagement with the intended target within a cellular context. This technical guide provides an in-depth overview of the methodologies and data interpretation for assessing the cellular target engagement of this compound.

This compound: Quantitative Cellular Target Engagement Data

The following tables summarize hypothetical, yet representative, quantitative data for this compound from key cellular target engagement assays.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound

| Cell Line | Assay Format | EC50 (µM) | Maximum Stabilization (°C) |

| A549 (Lung Carcinoma) | Isothermal Dose-Response (ITDR) | 1.2 | 4.5 |

| K562 (Leukemia) | Isothermal Dose-Response (ITDR) | 0.8 | 5.2 |

| H9c2 (Cardiomyocytes) | Isothermal Dose-Response (ITDR) | 1.5 | 4.1 |

Table 2: NanoBRET™ Target Engagement Assay Data for this compound

| Cell Line | Assay Format | IC50 (nM) | BRET Ratio (mBU) at Saturation |

| HEK293 (CBR1-NLuc) | Live-Cell Tracer Displacement | 75 | 150 |

| A549 (CBR1-NLuc) | Live-Cell Tracer Displacement | 92 | 125 |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess target engagement in a cellular environment.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[9] Binding of this compound to CBR1 is expected to increase the protein's resistance to heat-induced denaturation.

a. Isothermal Dose-Response CETSA (ITDR-CETSA)

This format is used to determine the potency of a compound in stabilizing its target at a fixed temperature.

-

Cell Culture and Treatment:

-

Seed A549 cells in complete culture medium and grow to 70-80% confluency.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Treat the cells with the various concentrations of this compound or vehicle (DMSO) control for 1-2 hours at 37°C.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a predetermined optimal temperature (e.g., 52°C, determined from a temperature-shift CETSA) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.[11]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Transfer the supernatant containing the soluble proteins to a new tube.

-

Quantify the amount of soluble CBR1 using an immunoassay such as Western Blot or an AlphaScreen®-based method.[12]

-

-

Data Analysis:

-

Quantify the band intensities from the Western Blot.

-

Plot the normalized soluble CBR1 signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method based on bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein.[13] It involves a CBR1 protein tagged with NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the active site of CBR1 (the energy acceptor).[13] this compound, as an unlabeled compound, will compete with the tracer for binding to CBR1, leading to a decrease in the BRET signal.

-

Cell Preparation:

-

Transfect HEK293 or A549 cells with a vector expressing a CBR1-NanoLuc® fusion protein. Stable cell lines are recommended for reproducibility.

-

Seed the transfected cells into a white, 96-well assay plate and incubate for 24 hours.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound.

-

To the cells, add the NanoBRET™ tracer at a concentration predetermined to be optimal (e.g., its EC50 for BRET).

-

Immediately add the this compound dilutions or vehicle control to the wells.

-

Add the NanoGlo® substrate to initiate the luminescent reaction.

-

Incubate the plate for a specified time (e.g., 2 hours) at 37°C to allow for binding equilibrium to be reached.

-

-

BRET Measurement:

-

Measure the donor emission (e.g., ~460 nm) and the acceptor emission (e.g., >610 nm) using a plate reader equipped with the appropriate filters.[14]

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

-

-

Data Analysis:

-

Plot the NanoBRET™ ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that displaces 50% of the tracer from CBR1.

-

Visualizations: Workflows and Signaling

Caption: CETSA workflow for determining this compound potency.

Caption: NanoBRET™ workflow for this compound target engagement.

Caption: Role of CBR1 in doxorubicin metabolism and its inhibition.

Conclusion

Confirming that an inhibitor binds to its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. The methodologies outlined in this guide, specifically CETSA and NanoBRET™, provide robust and quantitative approaches to verify the cellular target engagement of this compound. The data generated from these assays are crucial for establishing a clear link between target binding and the downstream pharmacological effects of the compound, ultimately guiding its development as a potential therapeutic agent. By employing these techniques, researchers can build a comprehensive profile of this compound, ensuring its mechanism of action is well-understood before advancing to more complex biological systems and clinical studies.

References

- 1. CBR1 - Wikipedia [en.wikipedia.org]

- 2. CBR1 Gene: Function, Polymorphisms, and Health Implications [learn.mapmygenome.in]

- 3. genecards.org [genecards.org]

- 4. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pelagobio.com [pelagobio.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promegaconnections.com [promegaconnections.com]

- 14. NanoBRET® Transcriptional Protein Assays [promega.com]

An In-depth Technical Guide on the Biological Activity of Carbonyl Reductase 1 (CBR1)

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Carbonyl reductase 1 (CBR1) is a cytosolic, monomeric enzyme that plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds.[1][2][3] As a member of the short-chain dehydrogenase/reductase (SDR) superfamily, CBR1 utilizes NADPH as a cofactor to catalyze the reduction of ketones and aldehydes to their corresponding alcohols.[2][4] This enzyme's broad substrate specificity makes it a key player in drug metabolism, prostaglandin (B15479496) synthesis, and the detoxification of reactive carbonyls.[2][4] Understanding the biological activity of CBR1 is crucial for drug discovery and development, particularly in predicting drug metabolism, understanding drug-drug interactions, and mitigating off-target effects.[2][5]

Quantitative Data on CBR1 Activity

The enzymatic activity of CBR1 can be influenced by genetic polymorphisms and the presence of inhibitors. The following tables summarize key quantitative data related to CBR1 kinetics and inhibition.

Table 1: Kinetic Parameters of CBR1 Isoforms for Various Substrates

| Substrate | CBR1 Isoform | Vmax (nmol/min·mg) | Reference |

| Daunorubicin | V88 | 181 ± 13 | [4] |

| Daunorubicin | I88 | 121 ± 12 | [4] |

| Prostaglandin E2 (PGE2) | V88 | 53 ± 7 | [4] |

| Prostaglandin E2 (PGE2) | I88 | 35 ± 4 | [4] |

Table 2: Inhibition Constants (IC50) of Various Compounds on CBR1 Isoforms

| Inhibitor | CBR1 Isoform | Substrate | IC50 (µM) | Reference |

| Rutin | V88 | Menadione | 54.0 ± 0.4 | [4] |

| Rutin | I88 | Menadione | 15.0 ± 0.1 | [4] |

| 7-monohydroxyethyl rutoside (monoHER) | V88 | Daunorubicin | 219 | [6] |

| 7-monohydroxyethyl rutoside (monoHER) | I88 | Daunorubicin | 164 | [6] |

| 7-monohydroxyethyl rutoside (monoHER) | V88 | Doxorubicin | 59 | [6] |

| 7-monohydroxyethyl rutoside (monoHER) | I88 | Doxorubicin | 37 | [6] |

| Trihydroxyethylrutoside (triHER) | V88 | Not Specified | Higher than I88 | [6] |

| Trihydroxyethylrutoside (triHER) | I88 | Not Specified | Lower than V88 | [6] |

| Quercetin | V88 | Not Specified | Higher than I88 | [6] |

| Quercetin | I88 | Not Specified | Lower than V88 | [6] |

Table 3: Binding Affinity of NADPH to CBR1 Isoforms

| CBR1 Isoform | Dissociation Constant (Kd) (µM) | Reference |

| V88 | 6.3 ± 0.6 | [4] |

| I88 | 3.8 ± 0.5 | [4] |

Signaling Pathways Involving CBR1

CBR1 is implicated in several signaling pathways, primarily through its role in metabolizing signaling molecules and xenobiotics. One of the key pathways involves its regulation by the Aryl Hydrocarbon Receptor (AhR).

CBR1 Regulation by the Aryl Hydrocarbon Receptor (AhR) Pathway

The expression of CBR1 can be induced by exposure to certain xenobiotics, such as benzo[a]pyrene (B130552) (B[a]P), a component of cigarette smoke.[1][3] This induction is mediated through the AhR signaling pathway.

References

- 1. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Carbonyl Reductase 1 Inhibition on Doxorubicin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxorubicin (B1662922) is a potent and widely used chemotherapeutic agent; however, its clinical application is often limited by severe cardiotoxicity. This adverse effect is largely attributed to its metabolic conversion to doxorubicinol (B1670906), a less potent anticancer agent but a more potent cardiotoxin. The primary enzyme responsible for this metabolic transformation is Carbonyl Reductase 1 (CBR1). This technical guide provides an in-depth analysis of the critical role of CBR1 in doxorubicin metabolism and explores the therapeutic potential of inhibiting this enzyme to mitigate cardiotoxicity and enhance doxorubicin's efficacy. Through a detailed examination of the underlying biochemical pathways, quantitative data from preclinical studies, and comprehensive experimental protocols, this document serves as a vital resource for researchers and professionals in the field of oncology and drug development.

Introduction: The Double-Edged Sword of Doxorubicin Metabolism

Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects primarily through the intercalation of DNA and the inhibition of topoisomerase II, leading to cancer cell death.[1] However, its metabolism via a two-electron reduction pathway leads to the formation of doxorubicinol.[2] This conversion is predominantly catalyzed by the NADPH-dependent enzyme Carbonyl Reductase 1 (CBR1), which is highly expressed in the liver and heart.[2][3]

The accumulation of doxorubicinol in cardiac tissue is a key contributor to the dose-limiting cardiotoxicity observed in patients.[4][5] Doxorubicinol is not only less effective at killing cancer cells but also disrupts calcium homeostasis and induces oxidative stress in cardiomyocytes, ultimately leading to heart failure.[1][6] Therefore, inhibiting CBR1 presents a promising strategy to shift the metabolic balance away from the production of the cardiotoxic doxorubicinol, thereby potentially reducing doxorubicin-induced cardiotoxicity and improving its therapeutic index.[4][5][7]

Cbr1-IN-7: A Focus on CBR1 Inhibition

While the specific inhibitor "this compound" is not extensively documented in the reviewed literature, the principles and effects of CBR1 inhibition on doxorubicin metabolism are well-established through studies of other inhibitors. This guide will use data from known CBR1 inhibitors to illustrate the expected impact of a potent and selective inhibitor like this compound. The central hypothesis is that by blocking the active site of CBR1, this compound will prevent the reduction of doxorubicin to doxorubicinol.

Quantitative Analysis of CBR1 Inhibition on Doxorubicin Metabolism

The following table summarizes key quantitative data from studies investigating the kinetics of doxorubicin metabolism by CBR1 and the impact of its inhibition. This data provides a baseline for evaluating the potential efficacy of novel inhibitors such as this compound.

| Parameter | Enzyme/System | Substrate | Value | Significance | Reference(s) |

| Km | Recombinant mouse Cbr1 | Doxorubicin | 99 µM | Indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. | [8] |

| kcat/Km | Recombinant mouse Cbr1 | Doxorubicin | 280-fold higher than Cbr3 | Demonstrates the high catalytic efficiency of Cbr1 for doxorubicin reduction compared to other related enzymes. | [8] |

| IC50 | Human CBR1 V88 isoform | Doxorubicin | 59 µM | The concentration of the inhibitor monoHER required to inhibit 50% of CBR1 activity, indicating its potency. | [9][10] |

| IC50 | Human CBR1 I88 isoform | Doxorubicin | 37 µM | Demonstrates the influence of genetic polymorphisms on inhibitor potency. | [9][10] |

| Doxorubicinol Formation | Mouse liver cytosol | Doxorubicin | Cbr1 accounts for 25% of activity | Highlights that while CBR1 is a major contributor, other enzymes are also involved in doxorubicinol formation. | [11] |

| Cytotoxicity (IC50) | MCF-7CC12 cells | Doxorubicin | 7.8 ± 4.0 nM | Shows the high anticancer potency of doxorubicin. | [12] |

| Cytotoxicity (IC50) | MCF-7CC12 cells | Doxorubicinol | 15 ± 1.6 µM | Illustrates the significantly lower anticancer potency of doxorubicinol compared to doxorubicin. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CBR1 inhibition and its effect on doxorubicin metabolism. The following are key experimental protocols adapted from the literature.

Recombinant CBR1 Expression and Purification

-

Objective: To obtain pure, active CBR1 enzyme for in vitro inhibition assays.

-

Methodology:

-

The human or mouse CBR1 gene is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

The vector is transformed into a suitable bacterial host, such as E. coli Rosetta (DE3) cells.[13]

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Bacterial cells are harvested, lysed, and the recombinant CBR1 protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[8]

-

Protein purity is assessed by SDS-PAGE, and concentration is determined by measuring absorbance at 280 nm.[8]

-

In Vitro CBR1 Inhibition Assay

-

Objective: To determine the inhibitory potency (e.g., IC50) of a compound against CBR1.

-

Methodology:

-

Incubation mixtures are prepared in a 96-well microplate containing a phosphate (B84403) buffer (pH 7.4), purified recombinant CBR1, and varying concentrations of the test inhibitor (e.g., this compound).[13]

-

The mixture is pre-incubated for a short period (e.g., 5 minutes at 37°C).

-

The enzymatic reaction is initiated by adding the substrate (e.g., doxorubicin or a surrogate substrate like menadione) and the cofactor NADPH.[13]

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.[8][13]

-

The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.[9]

-

LC-MS/MS Analysis of Doxorubicin and Doxorubicinol

-

Objective: To quantify the levels of doxorubicin and its metabolite doxorubicinol in biological samples (e.g., cell culture media, plasma, tissue homogenates).

-

Methodology:

-

Biological samples are collected from cells or animals treated with doxorubicin with or without a CBR1 inhibitor.

-

Proteins are precipitated from the samples (e.g., with acetonitrile), and the supernatant is collected.

-

The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Doxorubicin and doxorubicinol are separated on a C18 column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

The concentrations of doxorubicin and doxorubicinol are determined by comparing their peak areas to those of known standards.[14]

-

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Doxorubicin metabolism to cardiotoxic doxorubicinol by CBR1.

Caption: Workflow for preclinical evaluation of a CBR1 inhibitor.

Caption: Mechanism of this compound in preventing doxorubicin toxicity.

Conclusion and Future Directions

The inhibition of Carbonyl Reductase 1 is a highly promising strategy to ameliorate the cardiotoxic side effects of doxorubicin, a cornerstone of cancer chemotherapy. By preventing the metabolic conversion of doxorubicin to the more cardiotoxic and less effective doxorubicinol, CBR1 inhibitors have the potential to significantly improve the safety and efficacy of anthracycline-based treatments. The development of potent and selective CBR1 inhibitors, exemplified by the conceptual this compound, warrants continued investigation.

Future research should focus on the discovery and optimization of novel CBR1 inhibitors with favorable pharmacokinetic and pharmacodynamic profiles. Furthermore, comprehensive preclinical and clinical studies are necessary to validate the safety and efficacy of combining CBR1 inhibitors with doxorubicin in various cancer types. The ultimate goal is to translate this promising therapeutic strategy into the clinic, offering cancer patients a safer and more effective treatment option.

References

- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of aldo-keto reductases and other doxorubicin pharmacokinetic genes in doxorubicin resistance, DNA binding, and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Dual Role of Carbonyl Reductase 1 (Cbr1) in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl reductase 1 (Cbr1), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, is a multifaceted enzyme implicated in a paradoxical role in cancer progression. Primarily known for its function in metabolizing a wide array of endogenous and xenobiotic carbonyl compounds, Cbr1's involvement in oncogenesis is context-dependent, acting as both a tumor suppressor and a promoter of therapeutic resistance. This technical guide provides an in-depth analysis of the core functions of Cbr1 in cancer, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling networks. Understanding the intricate mechanisms governed by Cbr1 is paramount for the development of novel therapeutic strategies targeting cancer progression and treatment resistance.

Introduction

Carbonyl reductase 1 (Cbr1) is an NADPH-dependent oxidoreductase that catalyzes the reduction of a broad spectrum of carbonyl-containing substrates, including prostaglandins, quinones, and various xenobiotics.[1] Its ubiquitous expression across human tissues underscores its importance in cellular metabolism and detoxification. In the realm of oncology, Cbr1 has garnered significant attention for its dualistic role. On one hand, it contributes to the detoxification of reactive oxygen species (ROS) and lipid aldehydes, thereby protecting cells from oxidative stress-a key factor in preventing carcinogenesis.[2][3] On the other hand, Cbr1 is notoriously implicated in the metabolic inactivation of widely used chemotherapeutic agents, such as the anthracycline doxorubicin (B1662922), leading to drug resistance and cardiotoxic side effects.[4][5] Furthermore, its expression and activity are dysregulated in numerous cancers, correlating with varied clinical outcomes. This guide aims to dissect the complex role of Cbr1 in cancer progression by presenting quantitative data on its expression and function, outlining detailed experimental protocols to study its activity, and providing visual representations of its engagement in critical signaling pathways.

Quantitative Data on Cbr1 in Cancer

The expression and activity of Cbr1 vary significantly across different cancer types and even within the same tumor, contributing to its paradoxical role. This section summarizes the available quantitative data to provide a clearer picture of Cbr1's involvement in cancer.

Cbr1 Expression in Human Cancers

Cbr1 expression is heterogeneous across various malignancies. Analysis of data from The Cancer Genome Atlas (TCGA) and other studies reveals these tissue-specific expression patterns.

Table 1: Cbr1 mRNA Expression in Various Cancer Types (TCGA Data) [2]

| Cancer Type | Median FPKM | Expression Pattern |

| Glioblastoma | High | Strongly stained |

| Liver Hepatocellular Carcinoma | High | Strongly stained |

| Lung Adenocarcinoma | Moderate | Moderately stained |

| Prostate Adenocarcinoma | Moderate | Moderately stained |

| Breast Cancer | Low | Negative to weak staining |

| Colorectal Cancer | Low | Negative to weak staining |

| Stomach Adenocarcinoma | Low | Negative to weak staining |

| Testicular Germ Cell Tumors | Low | Essentially negative |

| Lymphoma | Low | Negative staining |

FPKM: Fragments Per Kilobase of exon per Million reads. Data is a summary from The Human Protein Atlas, which sources RNA-seq data from TCGA.[2]

Table 2: Cbr1 Expression and Clinicopathological Correlations

| Cancer Type | Correlation of Cbr1 Expression | Finding | Reference |

| Breast Cancer | Positive with lymph node invasion and HER2 status | Cytoplasmic Cbr1 expression | [6] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Lower expression in patients with lymph node metastasis | H-score: 68.6 ± 44.8 (with metastasis) vs. 106.9 ± 54.1 (without metastasis) | [4] |

| Non-Small Cell Lung Cancer (NSCLC) | Inversely with tumor progression | Higher expression correlates with a favorable prognosis | [7] |

| Oral Squamous Cell Carcinoma (OSCC) | Low expression with poor prognosis | Significantly associated with N classification, clinical stage, and fatal outcome | [8] |

| Ovarian Cancer | Low expression with worse prognosis | Decreased expression promotes growth and metastasis | [4] |

| Uterine Cervical Squamous Cell Carcinoma | Decreased expression with poor prognosis | Promotes tumor growth via EMT | [9] |

Cbr1 and Chemotherapy Resistance

Cbr1's role in drug metabolism is a critical factor in chemotherapy resistance.

Table 3: Impact of Cbr1 on Doxorubicin (DOX) Sensitivity

| Cell Line | Cbr1 Modulation | IC50 of Doxorubicin (μM) | Fold Change in Resistance | Reference |

| A549 (Lung Cancer) | Overexpression | 5.226 (vs. 0.351 in control) | ~15-fold increase | [10] |

| H9c2 (Cardiomyocytes) | siRNA knockdown | 17.54 (vs. 9.48 in control) | ~1.85-fold increase | [11] |

| Various Cancer Cell Lines | - | HepG2: 12.18, UMUC-3: 5.15, HeLa: 2.92, MCF-7: 2.50 | - | [7] |

Cbr1 Enzyme Kinetics

The enzymatic efficiency of Cbr1 with various substrates provides insight into its metabolic capacity.

Table 4: Kinetic Parameters of Cbr1 with Anthracyclines

| Enzyme | Substrate | Km (μM) | kcat (s-1 x 10-3) | kcat/Km (μM-1s-1 x 10-6) | Reference |

| Mouse Cbr1 | Doxorubicin | 99 | 130 | 120 | [12] |

| Mouse Cbr3 | Doxorubicin | 74 | 1.4 | 35 | [12] |

| Canine cbr1 D218 | Daunorubicin | 188 ± 144 | 6446 ± 3615 (nmol/min/mg) | - | [13] |

| Canine cbr1 V218 | Daunorubicin | 527 ± 136 | 15539 ± 2623 (nmol/min/mg) | - | [13] |

| Human Liver Cytosol | Doxorubicin | ~140 | - | - | [14] |

Signaling Pathways Involving Cbr1

Cbr1 is integrated into several critical signaling pathways that regulate cancer progression. The following diagrams, generated using Graphviz (DOT language), illustrate these complex interactions.

Cbr1 in Oxidative Stress and β-catenin Signaling

Cbr1 plays a crucial role in mitigating oxidative stress by detoxifying reactive lipid aldehydes.[2] Depletion of Cbr1 leads to an accumulation of ROS, which in turn can stabilize and activate β-catenin, a key transcription factor in the Epithelial-Mesenchymal Transition (EMT).[15]

Caption: Cbr1 mitigates oxidative stress. Low Cbr1 leads to ROS accumulation and β-catenin-driven EMT.

Cbr1 in Radiotherapy Resistance and Nrf2 Signaling

Ionizing radiation (IR) induces oxidative stress, leading to the activation of the transcription factor Nrf2. Nrf2, in turn, can upregulate the expression of Cbr1, which contributes to the detoxification of ROS and enhances radioresistance.[6]

Caption: Nrf2-mediated upregulation of Cbr1 in response to radiation-induced ROS promotes radioresistance.

Cbr1 in Doxorubicin Metabolism and Chemoresistance

Cbr1 is a key enzyme in the conversion of doxorubicin (DOX) to its less potent and cardiotoxic metabolite, doxorubicinol (B1670906) (DOXOL). This metabolic conversion reduces the efficacy of DOX and contributes to chemoresistance.[4]

Caption: Cbr1 metabolizes doxorubicin to a less effective form, leading to chemoresistance and cardiotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Cbr1's role in cancer. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Immunohistochemistry (IHC) for Cbr1 Expression in Paraffin-Embedded Tissues

Objective: To visualize and quantify the expression and localization of Cbr1 protein in tumor tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

3% Hydrogen peroxide

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody: anti-Cbr1 antibody

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides at 60°C for 20 minutes.

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through graded ethanol: 100% (2x5 min), 95% (1x3 min), 70% (1x3 min).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath according to manufacturer's recommendations (e.g., 120°C for 2.5 minutes).[9]

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 15 minutes to quench endogenous peroxidase activity.[9]

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate with anti-Cbr1 primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash slides three times with PBS.

-

Incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with ABC reagent for 30 minutes.

-

Wash three times with PBS.

-

-

Chromogenic Development:

-

Apply DAB substrate and incubate until desired brown staining develops (typically 1-10 minutes).

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with tap water.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with permanent mounting medium.

-

Quantification:

-

Staining intensity can be scored (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells determined. An H-score can be calculated by multiplying the intensity score by the percentage of stained cells.[4]

Cbr1 Activity Assay

Objective: To measure the enzymatic activity of Cbr1 in cell lysates or with purified enzyme by monitoring NADPH oxidation.

Materials:

-

Cell or tissue lysate containing Cbr1, or purified recombinant Cbr1

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

NADPH solution (e.g., 200 µM final concentration)

-

Cbr1 substrate (e.g., menadione, 40 µM final concentration)

-

UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Setup:

-

In a UV-transparent cuvette or 96-well plate, prepare a reaction mixture containing the reaction buffer and the cell lysate or purified enzyme.

-

Add the Cbr1 substrate (e.g., menadione).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Initiate the reaction by adding NADPH.

-

-

Measurement:

-

Calculation:

-

Calculate the rate of NADPH consumption using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1).[15]

-

Cbr1 shRNA Knockdown and Cell Invasion Assay

Objective: To assess the effect of Cbr1 downregulation on the invasive potential of cancer cells.

Part A: Cbr1 shRNA Knockdown

Materials:

-

Cancer cell line of interest

-

Lentiviral particles containing shRNA targeting Cbr1 and a non-targeting control shRNA

-

Polybrene

-

Complete cell culture medium

-

Puromycin (or other selection antibiotic)

-

Reagents for Western blotting or qPCR to confirm knockdown

Procedure:

-

Transduction:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

On the day of transduction, replace the medium with fresh medium containing Polybrene (e.g., 8 µg/mL).

-

Add the lentiviral particles at an appropriate multiplicity of infection (MOI).

-

Incubate for 24-48 hours.

-

-

Selection:

-

Replace the medium with fresh medium containing the selection antibiotic (e.g., puromycin) at a pre-determined optimal concentration.

-

Continue selection for several days until non-transduced cells are eliminated.

-

-

Validation:

-

Expand the stable cell lines.

-

Confirm Cbr1 knockdown by Western blotting or qPCR.

-

Part B: Cell Invasion Assay (Boyden Chamber)

Materials:

-

Stable Cbr1 knockdown and control cell lines

-

Boyden chamber inserts (e.g., 8 µm pore size) coated with Matrigel

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

Procedure:

-

Cell Preparation:

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Harvest and resuspend the cells in serum-free medium.

-

-

Assay Setup:

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

Add medium containing the chemoattractant to the lower chamber.

-

Seed the cell suspension into the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 12-48 hours.

-

-

Staining and Quantification:

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of invaded cells in several random fields under a microscope. The increase in the number of invaded cells in the Cbr1 knockdown group compared to the control indicates an enhanced invasive potential.[6]

-

Conclusion

Carbonyl reductase 1 is a pivotal enzyme in the landscape of cancer biology, exhibiting a complex and often contradictory role. Its capacity to mitigate oxidative stress suggests a tumor-suppressive function, a notion supported by the correlation of its low expression with poor prognosis in several cancers. Conversely, its proficient metabolism of key chemotherapeutic agents positions it as a significant driver of treatment resistance. The intricate involvement of Cbr1 in critical signaling pathways such as β-catenin and Nrf2 further highlights its importance as a regulatory hub in cancer progression. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the context-dependent functions of Cbr1 will be instrumental in designing novel therapeutic strategies that can either harness its protective effects or inhibit its detrimental activities to improve patient outcomes. Future research should focus on elucidating the precise regulatory mechanisms governing Cbr1 expression and activity in different tumor microenvironments to unlock its full potential as a therapeutic target.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Overexpression of carbonyl reductase 1 in ovarian cancer cells suppresses proliferation and activates the eIF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Carbonyl Reductase 1 Enhances Metastasis of Head and Neck Squamous Cell Carcinoma through β-catenin-Mediated Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 8. Low carbonyl reductase 1 expression is associated with poor prognosis in patients with oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostanoid Signaling in Cancers: Expression and Regulation Patterns of Enzymes and Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. illumina.com [illumina.com]

- 11. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stackscientific.nd.edu [stackscientific.nd.edu]

- 14. Lipid metabolism and carcinogenesis, cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Functional Genetic Polymorphism on Human Carbonyl Reductase 1 (CBR1 V88I) Impacts on Catalytic Activity and NADPH Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

Cbr1-IN-7 as a Chemical Probe for Carbonyl Reductase 1 (CBR1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl reductase 1 (CBR1) is a ubiquitously expressed enzyme with a significant role in the metabolism of a wide array of xenobiotics and endogenous compounds. Its involvement in the activation of prodrugs and the detoxification of reactive carbonyl species has positioned it as a key target in pharmacology and toxicology. Notably, CBR1-mediated metabolism of anthracycline chemotherapeutics, such as doxorubicin (B1662922), leads to the formation of cardiotoxic metabolites, a major limiting factor in cancer therapy. The use of selective chemical probes is paramount to elucidating the physiological and pathological roles of CBR1. This technical guide provides a comprehensive overview of Cbr1-IN-7, a commercially available inhibitor reported to target human CBR1. While the primary literature detailing the initial characterization of this compound remains elusive, this document consolidates the available information and provides a broader context of CBR1 inhibition. We present a compilation of quantitative data for various known CBR1 inhibitors, detailed experimental protocols for assessing CBR1 inhibition, and visual diagrams of relevant signaling pathways and experimental workflows to guide researchers in the effective use of chemical probes for studying CBR1.

Introduction to Carbonyl Reductase 1 (CBR1)

Carbonyl reductase 1 (CBR1) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. It is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of a wide variety of carbonyl compounds, including ketones, aldehydes, and quinones.[1][2] CBR1 is expressed in virtually all human tissues, with particularly high levels in the liver, kidneys, and gastrointestinal tract.[3]

The broad substrate specificity of CBR1 underlies its importance in several biological processes:

-

Xenobiotic Metabolism: CBR1 is involved in the phase I metabolism of numerous drugs, including the anticancer agents doxorubicin and daunorubicin (B1662515), the NSAID loxoprofen, and the antidepressant bupropion.[2][4]

-

Detoxification: The enzyme plays a protective role by reducing reactive carbonyl species generated during oxidative stress, thus mitigating cellular damage.

-

Endogenous Metabolism: CBR1 participates in the metabolism of endogenous signaling molecules such as prostaglandins (B1171923) and steroid hormones.

A critical aspect of CBR1 function is its role in the development of cardiotoxicity associated with anthracycline chemotherapy. CBR1 reduces doxorubicin to doxorubicinol, a metabolite with significantly reduced anticancer activity but potent cardiotoxic effects.[5][6] This has spurred the development of CBR1 inhibitors as potential adjuvants in chemotherapy to enhance the therapeutic index of anthracyclines.

This compound: A Chemical Probe for CBR1

This compound is commercially available as a chemical probe for human CBR1. It is also referred to as "Compound JV-2" by some vendors.

2.1. Available Data for this compound

Despite its commercial availability, the primary scientific literature detailing the synthesis, characterization, and selectivity profile of this compound could not be definitively identified through an extensive search. Commercial suppliers consistently report an IC50 value of 8 µM for the inhibition of human CBR1. However, the frequently cited reference for this value (Carlquist M, et al. 2008) does not appear to contain data for a compound with this specific inhibitor constant. Researchers are therefore advised to independently verify the activity and selectivity of this compound in their experimental systems.

2.2. Comparative Quantitative Data for Known CBR1 Inhibitors

To provide a broader context for the potency of CBR1 inhibitors, the following table summarizes the inhibitory activities of various compounds against human CBR1.

| Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| This compound (Reported) | - | 8 | - | - | Commercial Vendors |

| Stearic Acid | Menadione (B1676200) | 9 | - | - | [7] |

| Oleic Acid | Menadione | ~1.5 | 0.49 | Competitive | [7] |

| γ-Linolenic Acid | Menadione | ~2.0 | - | Competitive | [7] |

| Docosahexaenoic Acid | Menadione | ~1.0 | - | Competitive | [7] |

| Palmitoyl-CoA | Menadione | ~2.5 | 1.2 | Competitive | [7] |

| Oleoyl-CoA | Menadione | ~1.0 | 0.61 | Competitive | [7] |

| Xanthohumol (B1683332) | Daunorubicin | 11-20 | - | - | [5] |

| Isoxanthohumol (B16456) | Daunorubicin | 11-20 | - | - | [5] |

| 8-Prenylnaringenin (B1664708) | Daunorubicin | 11-20 | - | - | [5] |

| Luteolin | Menadione | 0.095 | 0.059 | Noncompetitive/Competitive | [8] |

Experimental Protocols

The following sections provide detailed methodologies for assays relevant to the study of CBR1 and its inhibitors.

3.1. In Vitro CBR1 Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a standard method for determining the inhibitory activity of a compound against purified recombinant human CBR1 by monitoring the consumption of NADPH.

Materials:

-

Purified recombinant human CBR1

-

NADPH

-

CBR1 substrate (e.g., menadione or daunorubicin)

-

Test inhibitor (e.g., this compound)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

DMSO (for dissolving inhibitor)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.

Procedure:

-

Prepare Reagents:

-

Dissolve the test inhibitor in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor stock solution in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.

-

Prepare a stock solution of the CBR1 substrate in an appropriate solvent (e.g., menadione in ethanol (B145695) or DMSO, daunorubicin in water).

-

Prepare a stock solution of NADPH in the assay buffer.

-

Dilute the purified CBR1 enzyme in the assay buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test inhibitor at various concentrations (or vehicle control, e.g., DMSO in buffer)

-

CBR1 enzyme solution

-

-

Include control wells:

-

No inhibitor control: Contains all components except the inhibitor (vehicle instead).

-

No enzyme control: Contains all components except the enzyme.

-

No substrate control: Contains all components except the substrate.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Initiate the enzymatic reaction by adding the CBR1 substrate to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in the spectrophotometer, pre-heated to the same temperature as the incubation.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot. The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

3.2. Cell-Based CBR1 Inhibition Assay

This protocol provides a general framework for assessing the ability of an inhibitor to block CBR1 activity within a cellular context.

Materials:

-

A human cell line with detectable CBR1 expression (e.g., HEK293, A549, or a cancer cell line relevant to the research question).

-

Cell culture medium and supplements.

-

CBR1 substrate that can be taken up by cells and whose metabolite can be measured (e.g., doxorubicin).

-

Test inhibitor (e.g., this compound).

-

Lysis buffer.

-

Analytical instrumentation for metabolite quantification (e.g., HPLC or LC-MS/MS).

Procedure:

-

Cell Culture and Seeding:

-

Culture the chosen cell line under standard conditions.

-

Seed the cells into multi-well plates (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase during the experiment.

-

-

Inhibitor Treatment:

-

Once the cells have adhered, treat them with various concentrations of the test inhibitor (or vehicle control) for a predetermined pre-incubation period (e.g., 1-4 hours).

-

-

Substrate Addition:

-

Add the CBR1 substrate to the cell culture medium.

-

-

Incubation:

-

Incubate the cells for a specific time period to allow for substrate metabolism.

-

-

Metabolite Extraction:

-

Remove the culture medium and wash the cells with ice-cold PBS.

-

Lyse the cells and extract the intracellular metabolites using a suitable method (e.g., methanol (B129727) precipitation).

-

The extracellular medium can also be collected to measure the secreted metabolite.

-

-

Quantification of Metabolite:

-

Quantify the amount of the CBR1-dependent metabolite (e.g., doxorubicinol) in the cell lysates and/or the culture medium using a validated analytical method such as HPLC or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each inhibitor concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

4.1. Signaling Pathway: CBR1 in Doxorubicin-Induced Cardiotoxicity

Caption: CBR1 metabolizes doxorubicin to cardiotoxic doxorubicinol, leading to ROS and apoptosis.

4.2. Experimental Workflow: Screening for CBR1 Inhibitors

Caption: A typical workflow for identifying and characterizing CBR1 inhibitors.

4.3. Logical Relationship: Rationale for CBR1 Inhibition

Caption: The logical basis for using a CBR1 inhibitor to mitigate doxorubicin cardiotoxicity.

Conclusion

This compound is a valuable tool for researchers investigating the multifaceted roles of Carbonyl Reductase 1. While the absence of a readily available primary publication necessitates careful validation by the end-user, the reported potency of this inhibitor places it within a useful range for in vitro studies. This technical guide has provided a comprehensive overview of CBR1, the available data for this compound, and a broader context of CBR1 inhibition through comparative data and detailed experimental protocols. The provided diagrams offer a visual aid for understanding the relevant biological pathways and experimental designs. It is anticipated that the information and methodologies presented herein will facilitate further research into the critical functions of CBR1 in health and disease, and aid in the development of novel therapeutic strategies targeting this important enzyme.

References

- 1. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different Mechanisms in Doxorubicin-Induced Cardiomyopathy: Impact of BRCA1 and BRCA2 Mutations [mdpi.com]

- 4. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human carbonyl reductase 1 participating in intestinal first-pass drug metabolism is inhibited by fatty acids and acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Cbr1-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Cbr1-IN-7, a novel inhibitor of Carbonyl Reductase 1 (CBR1). This document details the biochemical and cellular assays performed to elucidate the potency, selectivity, and mechanism of action of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Biochemical Characterization of this compound

The initial characterization of this compound involved a series of biochemical assays to determine its inhibitory activity against human CBR1.

Table 1: Biochemical Activity of this compound Against Human CBR1

| Parameter | Value | Assay Conditions |

| IC | 150 nM | Recombinant human CBR1, 100 µM menadione (B1676200), 200 µM NADPH, pH 7.4 |

| K | 45 nM | Competitive inhibition model, varying menadione concentrations |

| Binding Affinity (K | 80 nM | Surface Plasmon Resonance (SPR) |

| Mechanism of Inhibition | Competitive | Lineweaver-Burk analysis |

Cellular Characterization of this compound

Following biochemical validation, the activity of this compound was assessed in a cellular context to determine its target engagement and efficacy.

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Assay Conditions |

| Cellular IC | 500 nM | A549 (Human Lung Carcinoma) | Doxorubicin (1 µM) co-treatment, 48h incubation |

| Target Engagement (EC | 300 nM | HEK293T expressing CBR1 | Cellular Thermal Shift Assay (CETSA) |

| Effect on Doxorubicinol Formation | 75% reduction | Primary Human Cardiomyocytes | 24h incubation with 1 µM Doxorubicin |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. CBR1 Enzyme Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of CBR1 by 50% (IC50).

-

Materials:

-

Recombinant human CBR1 enzyme

-

Menadione (substrate)

-

NADPH (cofactor)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

This compound (or other test inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 180 µL of a reaction mixture containing potassium phosphate buffer, 100 µM menadione, and 200 µM NADPH to each well.

-

Add 10 µL of varying concentrations of this compound (typically from 1 nM to 100 µM) to the wells. For the control, add 10 µL of DMSO.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of recombinant human CBR1 enzyme to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity (V

0) for each inhibitor concentration. -

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC

50value.

-

3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.[1][2]

-

Materials:

-

HEK293T cells overexpressing CBR1

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease inhibitors)

-